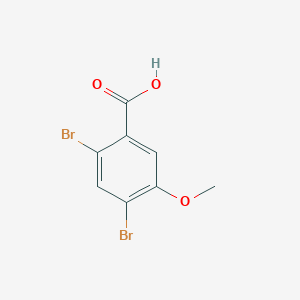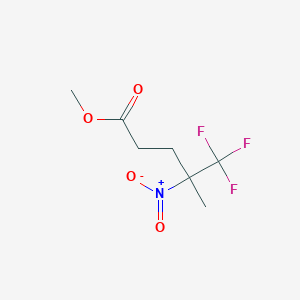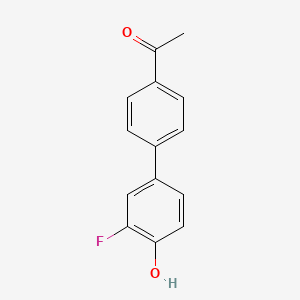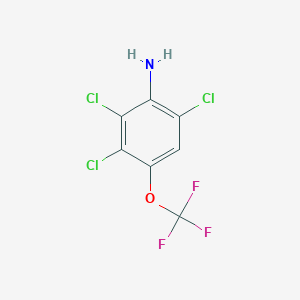
3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol is an organic compound belonging to the class of phenylpropynols It features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a propyn-1-ol group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with ethynylmagnesium bromide. The reaction typically involves the following steps:
- Preparation of ethynylmagnesium bromide by reacting acetylene with magnesium in the presence of a suitable solvent.
- Addition of ethynylmagnesium bromide to 3,4-dimethoxybenzaldehyde to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the Grignard reagent and its subsequent reaction with the aldehyde.
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3,4-Dimethoxyphenyl)prop-2-yn-1-one.
Reduction: 3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol or 3-(3,4-Dimethoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and propyn-1-ol moiety allow it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of a propyn-1-ol group.
3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol: Similar structure but with a double bond instead of a triple bond.
3-(3,4-Dimethoxyphenyl)propan-1-ol: Similar structure but with a single bond instead of a triple bond.
Uniqueness
3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol is unique due to its triple bond and hydroxyl group, which confer distinct reactivity and potential applications compared to its similar compounds. The presence of the triple bond allows for unique chemical transformations and interactions that are not possible with the corresponding alkene or alkane derivatives.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXPEYREMYDIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Fluoro-6-nitro-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B6296637.png)







